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Compound of Interest

Compound Name:
Desethyloxybutynin-d5

(hydrochloride)

Cat. No.: B12363342

Get Quote

Part 1: Strategic Overview & Molecule Profile[1]
Desethyloxybutynin (DEO), chemically known as 4-(ethylamino)but-2-ynyl 2-cyclohexyl-2-

hydroxy-2-phenylacetate, is the pharmacologically active metabolite of the antimuscarinic drug

Oxybutynin.[1] In clinical bioanalysis, accurate quantification of DEO is critical due to its high

plasma concentration (often exceeding the parent drug) and its contribution to side effects like

xerostomia.

Desethyloxybutynin-d5 serves as the gold-standard Internal Standard (IS) for LC-MS/MS

assays.[1] The deuterium label is strategically placed on the N-ethyl group to ensure the

isotope remains stable and does not undergo metabolic exchange or back-exchange in protic

solvents.[1]

Target Molecule Specifications
Chemical Name: 4-[(1,1,2,2,2-pentadeuteroethyl)amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-

phenylacetate hydrochloride[1]

Molecular Formula: C₂₀H₂₃D₅ClNO₃ (HCl salt)
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Molecular Weight: ~365.93 g/mol (Free base ~329.47)

Isotopic Label: Ethyl-d5 (-CD₂CD₃)[1]

Key Application: Correction for matrix effects and recovery variability in regulated bioanalysis

(FDA/EMA guidelines).

Part 2: Retrosynthetic Analysis & Strategy
To synthesize high-purity Desethyloxybutynin-d5 without contaminating the final product with

bis-alkylated side products or reducing the sensitive alkyne bond, a Convergent Protection

Strategy is required.[1]

Direct alkylation of the secondary amine often leads to over-alkylation. Therefore, we employ a

4-Methoxybenzyl (PMB) protecting group strategy.[1] The PMB group serves two purposes:

It allows for the controlled formation of the tertiary amine intermediate via the Mannich

reaction.

It can be selectively removed using 1-Chloroethyl chloroformate (ACE-Cl) without affecting

the internal alkyne or the ester linkage (unlike catalytic hydrogenation which would reduce

the alkyne).

Synthetic Pathway Visualization
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Ethylamine-d5 (HCl)

1. Reductive Amination
(N-PMB-Ethylamine-d5)

p-Anisaldehyde

2. Mannich Reaction
(CuCl cat.)

Propargyl Alcohol Paraformaldehyde

Intermediate A:
4-[N-PMB-N-(ethyl-d5)amino]but-2-yn-1-ol

3. Transesterification
(NaOMe/Heptane)

Methyl 2-cyclohexyl-
2-hydroxy-2-phenylacetate

Intermediate B:
N-PMB-Desethyloxybutynin-d5

4. Selective Dealkylation
(ACE-Cl / MeOH)

Desethyloxybutynin-d5 HCl

Click to download full resolution via product page

Caption: Convergent synthesis of Desethyloxybutynin-d5 utilizing PMB protection to preserve

the alkyne moiety.
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Part 3: Detailed Experimental Protocols
Step 1: Synthesis of N-(4-Methoxybenzyl)ethanamine-d5
This step installs the isotopic label and the protecting group simultaneously.[1]

Reagents: Ethylamine-d5 HCl (CAS 1219803-49-2), p-Anisaldehyde, NaBH₄, Methanol,

Triethylamine.[1]

Protocol:

Dissolve Ethylamine-d5 HCl (1.0 eq) in Methanol. Add Triethylamine (1.1 eq) to liberate

the free base.

Add p-Anisaldehyde (1.0 eq) dropwise at 0°C. Stir for 2 hours to form the imine.

Add NaBH₄ (1.5 eq) in portions at 0°C. CAUTION: Gas evolution.

Stir at room temperature for 4 hours.

Quench with water, extract with Dichloromethane (DCM), and dry over Na₂SO₄.

Checkpoint: 1H NMR should show the benzylic singlet (~3.8 ppm) and absence of the

ethyl signals (due to deuteration).

Step 2: Mannich Reaction to Construct the Linker
We construct the butynyl chain with the protected amine.

Reagents:N-(4-Methoxybenzyl)ethanamine-d5 (from Step 1), Paraformaldehyde, Propargyl

alcohol, Cuprous Chloride (CuCl) catalyst, Dioxane.

Protocol:

Suspend Paraformaldehyde (1.2 eq) and N-(PMB)ethanamine-d5 (1.0 eq) in Dioxane.

Add Propargyl alcohol (1.5 eq) and catalytic CuCl (0.05 eq).

Heat to 80°C for 6-8 hours. The mixture will darken.
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Cool, filter through Celite to remove copper salts.

Concentrate and purify via Flash Chromatography (Silica, Hexane/EtOAc).

Product: 4-[N-(4-methoxybenzyl)-N-(ethyl-d5)amino]but-2-yn-1-ol.[1]

Step 3: Coupling (Transesterification)
This step links the pharmacophore (phenyl-cyclohexyl glycolic acid) with the deuterated side

chain.

Reagents: Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate (Commercial or synthesized via

Grignard), Linker (from Step 2), Sodium Methoxide (NaOMe), n-Heptane.[1]

Protocol:

Dissolve Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate (1.0 eq) and the Linker (1.1 eq)

in n-Heptane.[1]

Add NaOMe (0.1 eq) as a catalyst.

Heat to reflux with a Dean-Stark trap to continuously remove the generated methanol,

driving the equilibrium forward.

Monitor by TLC/HPLC until the methyl ester is consumed (~4-6 hours).

Wash with water to remove base, dry organic layer, and concentrate.

Note: The tertiary hydroxyl group is sterically hindered and does not require protection

under these conditions.

Step 4: Selective Deprotection (ACE-Cl Method)
We must remove the PMB group to yield the secondary amine without reducing the triple bond.

Reagents: 1-Chloroethyl chloroformate (ACE-Cl), Methanol, DCM.[1]

Protocol:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.bocsci.com/product/n-desethyloxybutynin-cas-80976-67-6-135614.html
https://www.bocsci.com/product/n-desethyloxybutynin-cas-80976-67-6-135614.html
https://www.bocsci.com/product/n-desethyloxybutynin-cas-80976-67-6-135614.html
https://www.bocsci.com/product/n-desethyloxybutynin-cas-80976-67-6-135614.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12363342?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dissolve the intermediate from Step 3 in dry DCM at 0°C.

Add ACE-Cl (1.2 eq) dropwise.[1] Allow to warm to RT and reflux for 2 hours. This forms

the carbamate intermediate.

Evaporate the solvent to dryness.

Redissolve the residue in Methanol and reflux for 1 hour. This decomposes the carbamate

to the secondary amine HCl salt.

Concentrate and recrystallize from EtOAc/Ethanol.

Part 4: Characterization & Validation[1]
High-Resolution Mass Spectrometry (HRMS)
The definitive confirmation of isotopic incorporation.

Method: ESI+ Q-TOF or Orbitrap.[1]

Expected Results:

Parent (Unlabeled): [M+H]⁺ = 358.23

Target (d5): [M+H]⁺ = 363.26

Mass Shift: +5.03 Da.

Isotopic Purity: Calculate the ratio of M+0 (358) to M+5 (363). Acceptance criteria: <0.5%

unlabeled contribution.

Nuclear Magnetic Resonance (NMR)
Verifying the structure and the "silence" of the ethyl group.
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Nucleus Signal Region
Observation in
DEO-d5

Interpretation

1H NMR 1.1 ppm (Triplet) Absent
Confirms deuteration

of Methyl (CD₃)

1H NMR 2.6 ppm (Quartet) Absent
Confirms deuteration

of Methylene (CD₂)

1H NMR 3.4 ppm (Singlet) Present (2H)
N-CH₂-C≡C

(Propargylic protons)

1H NMR 4.7 ppm (Singlet) Present (2H)
O-CH₂-C≡C (Ester-

side protons)

13C NMR ~13 ppm & ~40 ppm
Multiplets

(Septet/Quintet)

C-D coupling (Spin-

spin splitting)

LC-MS/MS Bioanalytical Application
When using DEO-d5 as an Internal Standard, the MRM transitions must be distinct to avoid

cross-talk.

Analyte: Desethyloxybutynin

IS: Desethyloxybutynin-d5

Q1: 358.2 m/z Q3: 142.1 m/z
(Phenyl-Cyclohexyl frag)

Collision

Q1: 363.2 m/z Q3: 142.1 m/z
(Unlabeled Fragment)

Collision

Click to download full resolution via product page
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Caption: MRM Transitions. Note that if the fragmentation cleaves the ester, the Q3 fragment

(142 m/z) might be identical for both. Ensure chromatographic separation or use a fragment

retaining the d5-ethyl group if specificity is low.[1]

Critical Note on MRM: The primary fragment for Oxybutynin derivatives is often the acid moiety

(cyclohexyl-phenyl-ketene fragment, m/z ~142).[1] Since the d5 label is on the amine side, both

analyte and IS may share the same product ion. This is acceptable in MRM as long as the

precursor ions (Q1) differ (358 vs 363).

References
Hughes, D. L., et al. (2013). Simultaneous analysis of oxybutynin and its active metabolite N-

desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS. Journal of

Pharmaceutical and Biomedical Analysis. Link

Olofson, R. A., et al. (1984). A new reagent for the selective dealkylation of tertiary amines:

1-Chloroethyl chloroformate.[1] Journal of Organic Chemistry. Link

Kachur, J. F., et al. (2002). Pharmacological characterization of the optical isomers of

oxybutynin and N-desethyloxybutynin. Journal of Pharmacology and Experimental

Therapeutics. Link

Toronto Research Chemicals. N-Desethyl Oxybutynin-d5 Hydrochloride Product Page.

(Standard commercial reference for structural validation). Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12363342/docs#technical-guide-synthesis-and-
characterization-of-desethyloxybutynin-d5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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